molecular formula C18H20ClN5 B11208048 1-(3-chloro-4-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chloro-4-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11208048
M. Wt: 341.8 g/mol
InChI Key: FEYIZNKSAHJQSO-UHFFFAOYSA-N
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Description

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, which is then reacted with a chlorinated aromatic compound to form the pyrazolopyrimidine core.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as copper(I) or nickel(II), and the application of ultrasonic-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby affecting cellular signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE include other pyrazolopyrimidine derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance:

The uniqueness of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20ClN5/c1-12-5-7-23(8-6-12)17-15-10-22-24(18(15)21-11-20-17)14-4-3-13(2)16(19)9-14/h3-4,9-12H,5-8H2,1-2H3

InChI Key

FEYIZNKSAHJQSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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